N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-17-14-18(2)16-19(15-17)26-24(29)23(28)25-12-11-20-6-4-5-13-27(20)33(30,31)22-9-7-21(32-3)8-10-22/h7-10,14-16,20H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVDNUYGHRWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
- Piperidine vs. Piperazine: The target compound’s piperidine ring (one nitrogen atom) contrasts with piperazine derivatives (two nitrogen atoms), such as 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide ().
- Substituent Effects: The 4-methoxybenzenesulfonyl group in the target compound differs from trifluoromethyl-oxazolidinones in ’s patent compounds.
Aromatic Substituents
- 3,5-Dimethylphenyl (target) vs. 2,3-Dichlorophenyl ():
The dimethyl substitution increases steric bulk and lipophilicity, whereas chlorinated aryl groups (e.g., 2,3-dichlorophenyl) enhance electronegativity and binding to hydrophobic enzyme pockets . - 4-Methoxybenzenesulfonyl vs. Trifluoromethyl Groups ():
Methoxy groups donate electron density, stabilizing aromatic systems, while trifluoromethyl groups are strongly electron-withdrawing, altering electronic distribution and bioavailability .
Amide Bond Formation
The target’s ethanediamide moiety likely employs mixed anhydride methods (as in ), which reduce racemization during peptide-like synthesis. Chen et al. (1983) demonstrated that N-methylpiperidine minimizes urethane byproducts, a critical consideration for chiral integrity .
Purification Techniques
- ’s piperazine-quinoline derivatives use normal-phase chromatography (dichloromethane/ethyl acetate gradients), whereas the target compound’s polar sulfonyl group may necessitate reverse-phase HPLC for purification .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a methoxybenzenesulfonyl group, and a dimethylphenyl moiety. Its structural formula can be represented as follows:
Molecular Weight: 342.48 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring: Cyclization reactions from suitable precursors.
- Amide Bond Formation: Introduction of the carboxamide group using carboxylic acids or derivatives.
- Sulfonylation: Incorporation of the methoxybenzenesulfonyl group via sulfonyl chlorides.
- Electrophilic Aromatic Substitution: Attachment of the dimethylphenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds containing methoxybenzenesulfonyl groups have shown to inhibit tumor growth in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
| Similar Compound A | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
| Similar Compound B | A549 (Lung Cancer) | 12.3 | Inhibition of angiogenesis |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
Case Studies
-
Study on Anticancer Activity:
A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells through apoptosis mechanisms . -
Neuroprotection Research:
Another study highlighted the protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
